molecular formula C12H12INO2 B15062115 3-Iodo-1-isopropyl-1H-indole-2-carboxylic acid

3-Iodo-1-isopropyl-1H-indole-2-carboxylic acid

Cat. No.: B15062115
M. Wt: 329.13 g/mol
InChI Key: QFAUWVMXMHBRAO-UHFFFAOYSA-N
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Description

3-Iodo-1-isopropyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-1-isopropyl-1H-indole-2-carboxylic acid typically involves the iodination of 1-isopropyl-1H-indole-2-carboxylic acid. One common method is the electrophilic substitution reaction, where iodine is introduced to the indole ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite . The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, helps in obtaining high-purity compounds suitable for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-1-isopropyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Iodo-1-isopropyl-1H-indole-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential antiviral and antimicrobial properties.

    Medicine: Explored for its anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Iodo-1-isopropyl-1H-indole-2-carboxylic acid involves its interaction with various molecular targets and pathways. The indole ring can bind to multiple receptors, modulating their activity and leading to diverse biological effects. The iodine atom enhances the compound’s reactivity, allowing it to participate in various biochemical reactions .

Properties

Molecular Formula

C12H12INO2

Molecular Weight

329.13 g/mol

IUPAC Name

3-iodo-1-propan-2-ylindole-2-carboxylic acid

InChI

InChI=1S/C12H12INO2/c1-7(2)14-9-6-4-3-5-8(9)10(13)11(14)12(15)16/h3-7H,1-2H3,(H,15,16)

InChI Key

QFAUWVMXMHBRAO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(=C1C(=O)O)I

Origin of Product

United States

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